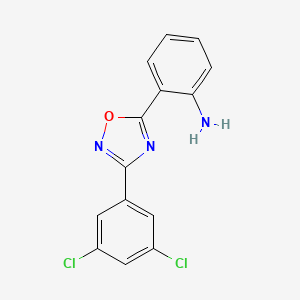

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Beschreibung

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3,5-dichlorophenyl group and at the 5-position with an aniline moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a scaffold of interest in medicinal chemistry and agrochemical research . The dichlorophenyl group enhances lipophilicity and electronic effects, which may improve binding to hydrophobic targets or microbial membranes. The aniline substituent provides a site for further functionalization, such as amide or urea formation, enhancing its versatility in drug design .

Eigenschaften

Molekularformel |

C14H9Cl2N3O |

|---|---|

Molekulargewicht |

306.1 g/mol |

IUPAC-Name |

2-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-5-8(6-10(16)7-9)13-18-14(20-19-13)11-3-1-2-4-12(11)17/h1-7H,17H2 |

InChI-Schlüssel |

DMDRKHAWJVCZDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation via agents like potassium permanganate or hydrogen peroxide , leading to potential ring-opening or functional group modifications. The dichlorophenyl and aniline moieties influence reactivity, with oxidation likely affecting the oxadiazole ring or adjacent aromatic systems.

Key Reaction Parameters

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

-

Conditions : Acidic medium, controlled temperature

-

Outcome : Formation of oxidized derivatives, potentially altering the heterocyclic core or aromatic substituents.

Reduction Reactions

Reduction of the compound may involve the oxadiazole ring or ancillary functional groups. While specific reducing agents for this compound are not explicitly detailed, analogous systems use sodium borohydride (NaBH₄) with tin(II) chloride dihydrate to selectively reduce nitro groups or other reducible functionalities .

Mechanistic Insight

-

Reagents : NaBH₄/SnCl₂·2H₂O

-

Conditions : Ethanol solvent, mild heating

-

Outcome : Possible ring-opening or reduction of reactive groups (e.g., nitro to amine), though the target compound lacks a nitro group .

Coupling Reactions

The aniline moiety enables coupling reactions, such as diazotization followed by azo coupling with phenyl derivatives. This process is analogous to methods used in synthesizing phenylazo-containing oxadiazoles .

Reaction Workflow

-

Diazotization : Treatment of the aniline group with nitrous acid (HONO) at low temperatures (0–5°C) to form a diazonium salt.

-

Coupling : Reaction with a phenyl compound (e.g., N,N-dimethylaniline) to form azo derivatives.

-

Purification : Neutralization with aqueous NaOH and filtration .

Nucleophilic Substitution

The dichlorophenyl group’s electron-withdrawing chlorine atoms may facilitate nucleophilic aromatic substitution under specific conditions (e.g., high temperatures or polar aprotic solvents). The aniline group could also act as a nucleophile, engaging in reactions with electrophiles like acyl chlorides.

Example Reaction

-

Reagent : Acyl chloride (e.g., 4-aminobenzoyl chloride)

-

Conditions : Base catalysis (e.g., pyridine)

-

Product : Acylated aniline derivative.

Ring-Opening Reactions

Reduction or hydrolysis of the oxadiazole ring may lead to acyclic products. For instance, in similar systems, reduction with SnCl₂/H₂O induces ring opening, forming amine derivatives .

Example Mechanism

-

Reagent : SnCl₂·2H₂O

-

Conditions : Acetic acid, prolonged heating

Structural Influence on Reactivity

The 3,5-dichlorophenyl and aniline substituents critically affect reactivity:

-

Electron-Withdrawing Effect : Chlorine atoms deactivate the aromatic ring, reducing electrophilic substitution susceptibility.

-

Directing Groups : The aniline’s amino group directs incoming electrophiles to specific positions.

Wissenschaftliche Forschungsanwendungen

2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Effects

- 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS 915922-92-8):

- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 54494-12-1): The para-substituted aniline (vs.

Heterocyclic Modifications

- 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS 946745-03-5):

- 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (CAS N/A):

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₄H₉Cl₂N₃O | 306.15 | 3,5-Dichlorophenyl, ortho-aniline | 3.8 |

| 2-[3-(2-Methylphenyl)-oxadiazol]aniline | C₁₅H₁₃N₃O | 251.29 | 2-Methylphenyl | 2.9 |

| 4-(3-Phenyl-oxadiazol)aniline | C₁₄H₁₁N₃O | 237.26 | Para-aniline | 2.5 |

| 3,4-Dimethoxyphenyl analog | C₁₆H₁₅N₃O₃ | 297.31 | 3,4-Dimethoxyphenyl | 2.2 |

| Thiophene-containing analog | C₁₃H₁₁N₃OS | 257.31 | Thiophene, methylene linker | 2.7 |

*LogP values estimated using fragment-based methods.

Pharmacokinetic Considerations

- Solubility : The 3,5-dichlorophenyl group lowers aqueous solubility compared to dimethoxy or methyl-substituted analogs, necessitating formulation adjustments for in vivo studies.

- Metabolic Stability : Dichlorinated aromatics are prone to cytochrome P450-mediated dechlorination, whereas thiophene-containing analogs may form reactive metabolites, requiring structural optimization .

Biologische Aktivität

The compound 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is , with a molecular weight of approximately 307.13 g/mol. The structure features a dichlorophenyl group attached to an oxadiazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activity.

- Enzyme Inhibition : Certain oxadiazole compounds have been reported to inhibit key enzymes related to cancer and neurodegenerative diseases.

Anticancer Activity

A study focusing on the cytotoxic effects of oxadiazole derivatives revealed that compounds similar to 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline exhibited potent activity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds were reported in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline | MCF-7 | 0.65 |

| Similar Oxadiazole Derivative | U-937 | 0.75 |

These findings suggest that this class of compounds can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The enzyme inhibition profile of oxadiazole derivatives has also been investigated. For instance, certain derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis:

| Enzyme | Compound | Ki (nM) |

|---|---|---|

| hCA IX | 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline | 89 |

| hCA II | Similar Oxadiazole Derivative | 750 |

These results indicate that modifications in the oxadiazole structure can lead to enhanced inhibitory potency against specific enzymes relevant to cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some studies have highlighted the antimicrobial potential of oxadiazoles. Compounds similar to 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)aniline exhibited significant antibacterial activity against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents .

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of several oxadiazole derivatives. The study found that modifications in the substituents on the oxadiazole ring significantly influenced their biological activity:

- Synthesis : Various synthetic routes were employed to develop derivatives with enhanced activity.

- Evaluation : Compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity.

- Mechanism : Flow cytometry and Western blot analyses indicated that some derivatives induced apoptosis through p53 activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.